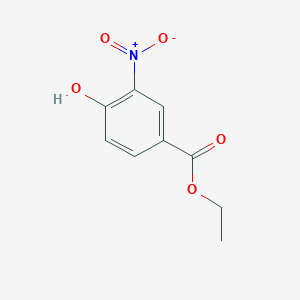

Ethyl 4-hydroxy-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHJNBWUGONVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172487 | |

| Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-10-6 | |

| Record name | Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization of Ethyl 4 Hydroxy 3 Nitrobenzoate

Precursor Synthesis and Nitration Strategies

The primary route to ethyl 4-hydroxy-3-nitrobenzoate involves the direct nitration of a precursor, typically ethyl 4-hydroxybenzoate (B8730719) or 4-hydroxybenzoic acid. The choice of nitrating agent and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis.

Nitration of Ethyl 4-hydroxybenzoate via Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)

Cerium(IV) ammonium nitrate (CAN) is a versatile and powerful one-electron oxidizing agent that has found applications in various organic transformations, including nitration reactions. researchgate.netorganic-chemistry.orgarkat-usa.org It is recognized for its ability to generate electrophilic radicals, which can be advantageous in certain synthetic protocols. researchgate.net

The nitration of ethyl 4-hydroxybenzoate introduces a nitro group onto the benzene (B151609) ring. The hydroxyl (-OH) group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org This makes the positions ortho and para to the hydroxyl group more susceptible to electrophilic attack. In the case of ethyl 4-hydroxybenzoate, the position para to the hydroxyl group is already occupied by the ethyl carboxylate group. Therefore, the incoming nitro group is directed to the ortho position (position 3). The carboxylate group is a deactivating, meta-directing group. quora.comorgsyn.org The directing effects of the hydroxyl and carboxylate groups are therefore complementary in this reaction, favoring the formation of the 3-nitro isomer.

The mechanism of electrophilic aromatic substitution involves the attack of the electrophile (the nitronium ion, NO₂⁺) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate influences the reaction rate and the regiochemical outcome. For ortho-nitration of phenol (B47542) (a similar system), the positive charge of the arenium ion can be delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization. libretexts.org This enhanced stability of the ortho-substituted intermediate contributes to the regioselective formation of the ortho-nitro product.

The yield and selectivity of the nitration of ethyl 4-hydroxybenzoate with CAN are influenced by several factors, including the solvent, temperature, and reaction time. While specific data for the CAN-mediated nitration of ethyl 4-hydroxybenzoate is not extensively detailed in the provided search results, general principles of CAN-mediated reactions suggest that optimization of these parameters is crucial. For instance, in other CAN-mediated reactions, acetonitrile (B52724) is often used as a solvent, and reactions are typically conducted at ambient temperatures. arkat-usa.org The stoichiometry of CAN relative to the substrate is also a critical parameter that would require careful optimization to maximize the yield of the desired product while minimizing potential side reactions, such as oxidation.

Nitration of 4-Hydroxybenzoic Acid Alkyl Esters with Nitric Acid

A common and industrially relevant method for the synthesis of this compound is the direct nitration of 4-hydroxybenzoic acid alkyl esters using nitric acid. google.com This method offers a direct route to the desired product and has been optimized to improve both yield and purity. google.com

A patented process has demonstrated that carrying out the nitration with nitric acid at a concentration of 30 to 62% by weight and at a temperature between 0°C and 60°C leads to excellent yields and pure products. google.com The preferred temperature range for this process is between 20°C and 30°C. google.com This controlled use of nitric acid concentration and temperature is a significant improvement over previous methods.

For the nitration of the parent 4-hydroxybenzoic acid, it has been found that using 25-35% nitric acid at a temperature of approximately 20 to 40°C results in a high yield and purity of 4-hydroxy-3-nitrobenzoic acid. google.com The use of finely divided 4-hydroxybenzoic acid is also noted as a key factor in achieving a product free from unreacted starting material. google.com

| Substrate | Nitrating Agent | Concentration | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic Acid Alkyl Esters | Nitric Acid | 30-62% | 0-60°C (preferred 20-30°C) | Considerable improvement in yield and obtains pure products. | google.com |

| 4-Hydroxybenzoic Acid | Nitric Acid | 25-35% | 20-40°C | High yield and purity, especially with finely divided substrate. | google.com |

The optimization of nitric acid concentration and temperature directly contributes to enhanced yields and improved product purity. google.com By maintaining the reaction within the specified parameters, the formation of by-products is minimized. The process described involves the steady introduction of the 4-hydroxybenzoic acid alkyl ester into the nitric acid while maintaining the temperature with external cooling. google.com This controlled addition helps to manage the exothermic nature of the nitration reaction and prevent runaway reactions that could lead to decreased yield and the formation of impurities. The resulting pure 4-hydroxy-3-nitrobenzoic acid alkyl ester can then be isolated. google.com

Preparation of 3-Hydroxy-4-nitrobenzoic Acid Intermediate

The primary route for synthesizing 3-hydroxy-4-nitrobenzoic acid involves the nitration of a readily available starting material, m-cresol (B1676322), to introduce a nitro group, followed by the oxidation of the methyl group to a carboxylic acid. google.comlookchem.com

Nitration of m-Cresol for Nitro-Phenol Precursors

The nitration of m-cresol is a critical step that yields nitro-phenol precursors. This electrophilic aromatic substitution reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid like sulfuric acid. The reaction conditions, including temperature and the concentration of the acids, are carefully controlled to favor the formation of the desired isomers. rsc.orgcore.ac.uk

The reaction of m-cresol with concentrated nitric acid in the presence of sulfuric acid and metallic lithium at a controlled temperature of 45–50°C selectively nitrates the position para to the hydroxyl group, resulting in the formation of 5-methyl-2-nitrophenol (B1361083). The ratio of the resulting nitrocresol isomers can be influenced by reaction parameters such as the concentration of nitric acid and the reaction temperature. core.ac.uk Alternative nitration methods, such as using "Claycop," a K10 clay-supported cupric nitrate, have also been explored and can yield a high percentage of the desired nitrated products. core.ac.uk

It is also possible to produce 4-nitro-m-cresol through the nitrosation of m-cresol followed by oxidation. google.com This method involves introducing m-cresol and a nitrosating agent into a cold aqueous acid to form 4-nitroso-m-cresol, which is then oxidized to 4-nitro-m-cresol using sodium nitrate and nitric acid. google.com

The following table summarizes the effect of different reaction conditions on the nitration of m-cresol.

| Catalyst/Reagent | Solvent | Temperature (°C) | Products | Yield (%) | Reference |

| Conc. HNO₃, H₂SO₄, Li | - | 45-50 | 5-methyl-2-nitrophenol | - | |

| "Claycop" (Cu(NO₃)₂ on K10 clay) | Acetic anhydride | Room Temp | 5-methyl-2-nitrophenol, 3-methyl-4-nitrophenol | 90 | core.ac.uk |

| Nitrosating agent, then NaNO₃, HNO₃ | Aqueous acid | -5 to +5 | 4-nitro-m-cresol | - | google.com |

Oxidation of Methyl Group to Carboxylic Acid

Following the nitration step, the methyl group of the resulting nitro-phenol precursor is oxidized to a carboxylic acid to form 3-hydroxy-4-nitrobenzoic acid. google.com A common method for this transformation is the use of an oxidizing agent like hydrogen peroxide under pressurized conditions. google.com The nitrated intermediate, such as 5-methyl-2-nitrophenol, is dissolved in a solvent like ethanol (B145695), and hydrogen peroxide is added at an elevated temperature and pressure. This process effectively converts the methyl group into a carboxylic acid, yielding the desired 3-hydroxy-4-nitrobenzoic acid. google.com

Other oxidizing agents and conditions can also be employed for the oxidation of aryl methyl groups. google.comorganic-chemistry.org For instance, potassium permanganate (B83412) or a mixture of chromic acid and sulfuric acid can be used, although these methods may sometimes lead to lower yields or the formation of byproducts. reddit.com The choice of oxidizing agent and reaction conditions is crucial for achieving a high yield and purity of the final product.

The table below outlines the outcomes of oxidizing 5-methyl-2-nitrophenol under varying conditions to produce 3-hydroxy-4-nitrobenzoic acid. google.com

| Moles of Metallic Lithium (per mole of m-cresol) | Volume of Concentrated Nitric Acid (mL) | Volume of Sulfuric Acid (mL) | Moles of H₂O₂ (per mole of nitrophenol) | Temperature (°C) | Pressure (MPa) | Purity (%) | Yield (%) |

| 0.4 | 400 | 700 | 1.5 | 60 | 1.2 | 88.7 | 91.6 |

| 0.25 | 350 | 700 | 2.3 | 55 | 1.5 | 92.4 | 90.2 |

| 0.35 | 450 | 800 | 1.7 | 60 | 1.5 | 94.7 | 95.1 |

Esterification Protocols for this compound

The final step in the synthesis of this compound is the esterification of the 3-hydroxy-4-nitrobenzoic acid intermediate. This reaction involves the conversion of the carboxylic acid group into an ethyl ester.

Acid-Catalyzed Esterification of 3-Hydroxy-4-nitrobenzoic Acid

A widely used method for this esterification is the acid-catalyzed Fischer esterification. truman.edu This process involves reacting 3-hydroxy-4-nitrobenzoic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid. truman.edu

Role of Catalysts and Solvent Systems

Concentrated sulfuric acid is a commonly employed catalyst for this reaction. google.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. The reaction is typically carried out by refluxing the mixture of 3-hydroxy-4-nitrobenzoic acid, excess ethanol, and the acid catalyst. The use of an entraining liquid with a boiling point above 100°C, such as toluene, can be beneficial in removing the water formed during the reaction via azeotropic distillation, thereby driving the equilibrium towards the product side. google.com

Other acidic catalysts, such as hydrogen forms of natural zeolites, have also been investigated for the esterification of similar nitrobenzoic acids. scirp.org These solid acid catalysts can offer advantages in terms of separation and reusability. The choice of solvent can also influence the reaction; for instance, in some esterification reactions, dichloromethane (B109758) has been found to be an effective solvent. researchgate.net

Reaction Kinetics and Equilibrium Considerations

Fischer esterification is a reversible reaction, and its equilibrium is governed by Le Chatelier's principle. truman.eduncert.nic.in To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants, usually the alcohol (ethanol in this case), or by removing one of the products, most commonly water, as it is formed. truman.edugoogle.com

The reaction rate is dependent on several factors, including the temperature, the concentration of the reactants, and the effectiveness of the catalyst. nih.gov Heating the reaction mixture to reflux increases the reaction rate. truman.edu The kinetics of esterification reactions can be complex and may follow different models depending on the specific substrates and conditions. nih.gov For undergraduate laboratory settings, a reaction time of about one hour at reflux has been found to provide a reasonable yield. bond.edu.au It is also crucial that the carboxylic acid starting material is completely dry, as any water present will shift the equilibrium in the reverse direction, reducing the yield of the ester. truman.edu

Advanced Synthetic Approaches and Analog Preparation

The preparation of this compound and its derivatives has evolved to include highly efficient and specific methodologies. These advanced approaches focus on creating complex molecular architectures, often through multi-component or sequential reactions that allow for precise control over the final product.

Exploration of "One-Pot" Reductive Cyclization Pathways

The strategic positioning of the nitro and hydroxyl groups on the this compound scaffold makes it an ideal candidate for "one-pot" reductive cyclization reactions. This approach streamlines the synthesis of heterocyclic compounds by combining multiple reaction steps into a single procedure without isolating intermediates. The process typically begins with the reduction of the nitro group to an amine. For instance, the nitro group can be selectively reduced to an amino group using agents like hydrogen gas with a palladium catalyst, yielding ethyl 3-amino-4-hydroxybenzoate. This in-situ generated amine is highly reactive and can undergo subsequent intramolecular or intermolecular cyclization, leading to the formation of benzoxazoles and other related heterocyclic systems. The efficiency of this pathway eliminates the need for multiple workup and purification steps, making it an atom-economical and time-saving strategy.

Modular Synthesis of Substituted Nitrobenzoate Derivatives

Modular synthesis allows for the systematic and flexible construction of a library of related compounds from a common core structure. For substituted nitrobenzoates, this often involves modern cross-coupling reactions that can append various substituents to the aromatic ring. Methodologies such as the Buchwald-Hartwig amination offer a powerful tool for creating new carbon-nitrogen bonds, enabling the introduction of diverse aryl or alkylamine groups. researchgate.net This approach provides a synthetic route to derivatives that would be difficult to access through traditional methods.

Furthermore, the core structure can be elaborated prior to or after the key nitration and esterification steps. For example, derivatives like ethyl 4-benzoyl-3-hydroxy-5-nitrobenzoate and ethyl 3-hydroxy-4-(4'-methylbenzoyl)-5-nitrobenzoate are prepared from their corresponding substituted benzoic acids, demonstrating how different modules (in this case, benzoyl groups) can be incorporated into the final structure. prepchem.comprepchem.com This modularity is essential for creating a range of analogs for structure-activity relationship (SAR) studies in medicinal and materials chemistry.

Nucleophilic Substitution and Derivatization Strategies

The functional groups of this compound provide multiple handles for derivatization through nucleophilic substitution. The electron-withdrawing effect of the nitro group activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. The hydroxyl group, for instance, can be targeted for various transformations.

Etherification : The phenolic hydroxyl can be alkylated to form ethers. The Mitsunobu reaction, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), allows for the introduction of various alkyl groups.

Substitution of the Hydroxyl Group : Under specific conditions, the hydroxyl group can be converted into a better leaving group and subsequently replaced by nucleophiles such as amines. For example, reaction with cyclohexylamine (B46788) in the presence of a base can yield products like ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

These strategies are summarized in the table below.

| Reaction Type | Reagents | Functional Group Targeted | Resulting Derivative | Reference |

| Etherification | Alcohols, Triphenylphosphine, DIAD | Hydroxyl (-OH) | O-alkylated ethers | |

| Amination (SNAr) | Amines (e.g., cyclohexylamine), Triethylamine (B128534) | Hydroxyl (-OH) | N-substituted amines |

These derivatization pathways are crucial for modifying the molecule's physical and chemical properties, such as solubility, stability, and biological activity.

Anhydrous Conditions and Temperature Control in Nitration

The synthesis of this compound itself is typically achieved through the electrophilic nitration of its precursor, ethyl 4-hydroxybenzoate (a compound also known as ethylparaben). The control of reaction conditions during this step is paramount to achieving high yield and regioselectivity. The hydroxyl group is a strong activating ortho-, para-director, while the ethyl ester is a deactivating meta-director. To ensure the nitro group is introduced at the desired position (ortho to the hydroxyl and meta to the ester), precise control is necessary.

The importance of temperature and anhydrous conditions cannot be overstated. Nitration reactions are highly exothermic, and improper temperature control can lead to the formation of unwanted byproducts, including dinitrated species or isomers resulting from nitration at other positions. rsc.org Performing the reaction at low temperatures helps to manage the reaction rate and improve selectivity. Furthermore, the presence of water can affect the concentration and reactivity of the nitrating agent (often a mixture of nitric acid and sulfuric acid), potentially leading to side reactions or lower yields. rsc.org The use of anhydrous conditions is therefore standard practice.

Specialized nitrating systems, such as cerium(IV) ammonium nitrate (CAN) in acetic acid, can also be employed to achieve selective nitration under milder conditions.

Key parameters for the successful nitration of ethyl 4-hydroxybenzoate are outlined below.

| Parameter | Importance | Rationale | Reference |

| Temperature Control | High | Prevents formation of multiple isomers and dinitrated byproducts; manages exothermic nature of the reaction. | rsc.org |

| Anhydrous Conditions | High | Maintains the concentration and reactivity of the nitrating agent; avoids undesirable side reactions. | rsc.org |

| Choice of Nitrating Agent | Moderate to High | Affects regioselectivity and reaction conditions (e.g., fuming nitric acid vs. CAN). |

By carefully managing these factors, chemists can optimize the synthesis of the target compound, ensuring a high-purity product suitable for subsequent transformations.

Chemical Reactivity and Derivatization Studies of Ethyl 4 Hydroxy 3 Nitrobenzoate

Reduction Chemistry of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a key functional group for derivatization, primarily through its reduction to an amino group, which then serves as a precursor for a wide range of subsequent reactions.

Catalytic Hydrogenation to Amino Derivatives

The reduction of the nitro group in ethyl 4-hydroxy-3-nitrobenzoate to form ethyl 4-amino-3-hydroxybenzoate is a common and crucial transformation. This is typically achieved through catalytic hydrogenation. This process involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The process is known as a powerful and widely applied methodology in the chemical industry for converting nitroaromatic compounds into their corresponding aniline (B41778) derivatives. researchgate.net

| Catalyst | Reducing Agent | Solvent | Product |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol | Ethyl 4-amino-3-hydroxybenzoate |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Ethyl 4-amino-3-hydroxybenzoate |

| Indium/Ammonium (B1175870) Chloride | - | Aqueous Ethanol | Ethyl 4-aminobenzoate* |

*Data for the reduction of the related compound ethyl 4-nitrobenzoate.

Reductive Cyclization for Heterocyclic Formation

The product of the nitro group reduction, ethyl 4-amino-3-hydroxybenzoate, is an ortho-aminophenol derivative. The proximate amino and hydroxyl groups are ideally positioned for subsequent intramolecular or intermolecular cyclization reactions to form various heterocyclic systems. One of the most significant applications is the synthesis of benzimidazoles and benzoxazoles, which are important scaffolds in medicinal chemistry. researchgate.netthieme-connect.com

In a one-pot synthesis, the ortho-nitroaniline precursor can be reduced in the presence of an aldehyde or its equivalent. organic-chemistry.org The in-situ generated ortho-phenylenediamine intermediate then condenses with the aldehyde, and a subsequent oxidative cyclization yields the 2-substituted benzimidazole. Various reducing agents can be employed, with sodium dithionite (B78146) (Na₂S₂O₄) being a mild and effective option. organic-chemistry.org Alternatively, catalytic hydrogenation with Pd/C can be used in conjunction with a co-catalyst like montmorillonite (B579905) K-10 to facilitate the one-pot synthesis of benzimidazoles from o-nitroanilines and aldehydes. thieme-connect.com

Similarly, if the reduction is followed by reaction with a suitable one-carbon synthon (like a carboxylic acid or its derivative), benzoxazole (B165842) derivatives can be formed through the cyclization of the amino and hydroxyl groups.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can participate in various reactions, including nucleophilic substitution and etherification. Its reactivity is influenced by the electron-withdrawing nitro group situated ortho to it.

Nucleophilic Substitution Reactions

While the hydroxyl group is generally a poor leaving group, its displacement in aromatic systems can be facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions. nih.gov In the case of this compound, the ortho-nitro group activates the ring for nucleophilic aromatic substitution (SNAr).

The reaction proceeds via the addition of a nucleophile to the carbon atom bearing the hydroxyl group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, stabilizing the intermediate. Subsequent departure of the hydroxide (B78521) or phenoxide ion regenerates the aromatic ring, resulting in the substituted product. For instance, the hydroxyl group can be displaced by amines, such as cyclohexylamine (B46788), in the presence of a base like triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF), to yield the corresponding N-substituted derivative.

Etherification via Mitsunobu Reactions

A standard method for the etherification of the phenolic hydroxyl group is the Mitsunobu reaction. thieme-connect.comlibretexts.org This reaction allows for the conversion of an alcohol into various other functional groups, including ethers, under mild conditions. thieme-connect.com The reaction typically involves an alcohol, a nucleophile (in this case, the phenolic hydroxyl group of a different molecule or an external alcohol), a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). thieme-connect.comlibretexts.org

The reaction mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt. This intermediate then undergoes an SN2 reaction with the nucleophile, resulting in the formation of the ether with an inversion of stereochemistry at the alcohol carbon. libretexts.org For the etherification of the hydroxyl group of this compound, it acts as the acidic component (pronucleophile) that attacks the activated alcohol.

| Reagent | Role | Example |

| Triphenylphosphine (PPh₃) | Phosphine reductant | - |

| Diethyl azodicarboxylate (DEAD) | Azodicarboxylate oxidant | - |

| Diisopropyl azodicarboxylate (DIAD) | Azodicarboxylate oxidant | - |

| Alcohol (R-OH) | Substrate to be alkylated | 2-(dimethylamino)propan-1-ol |

Ester Moiety Transformations

The ethyl ester group of the molecule can undergo several classical transformations, such as hydrolysis, transesterification, and amidation, to provide other useful derivatives.

The hydrolysis of the ester to the corresponding carboxylic acid, 4-hydroxy-3-nitrobenzoic acid, can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, which yields the carboxylate salt.

Transesterification, the conversion of one ester to another, can be performed by reacting this compound with a different alcohol in the presence of an acid or base catalyst.

Furthermore, the ester can be converted into an amide via aminolysis. chemguide.co.uk This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine. The direct amidation of esters can also be accomplished using strong bases like n-butyllithium (n-BuLi), although the presence of a nitro group can sometimes lead to side reactions under these highly basic conditions. libretexts.org

Hydrolysis and Transesterification Reactions

The ethyl ester functional group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-hydroxy-3-nitrobenzoic acid and ethanol. This transformation is typically catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of alkaline hydrolysis of ethyl benzoates is significantly influenced by substituents on the aromatic ring. For instance, the presence of an electron-withdrawing nitro group, as seen in ethyl p-nitrobenzoate, accelerates the rate of hydrolysis compared to the unsubstituted ethyl benzoate (B1203000). chempedia.info This is due to the stabilization of the negatively charged transition state. The reaction typically proceeds readily in aqueous or aqueous-alcoholic solutions at room or slightly elevated temperatures.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction requires heating the ester in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The equilibrium nature of the reaction means that a large excess of water is needed to drive the reaction toward the carboxylic acid product.

Transesterification is another key reaction of the ester group, where the ethyl group is exchanged for a different alkyl group from another alcohol. This reaction is also typically acid or base-catalyzed. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of Mthis compound. The reaction is reversible, and conditions can be manipulated (e.g., by using a large excess of the new alcohol) to favor the desired product. scirp.org

| Reaction | Reagents and Conditions | Product |

| Ester Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ (workup) | 4-hydroxy-3-nitrobenzoic acid |

| Transesterification | R-OH, Acid or Base catalyst, Heat | Alkyl 4-hydroxy-3-nitrobenzoate |

This compound as a Building Block in Complex Organic Synthesis

The distinct functional groups on this compound can be selectively modified, making it a versatile scaffold for constructing more complex molecules. The primary reaction pathways involve the reduction of the nitro group, hydrolysis or amidation of the ester, and reactions at the phenolic hydroxyl group.

The most prominent transformation is the reduction of the nitro group to an amino group. This reaction is fundamental as it converts the molecule into an aminobenzoate derivative, which is a precursor for a wide array of target molecules. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com Alternative methods, developed to avoid the hazards of compressed hydrogen gas, utilize reducing agents like indium metal in the presence of ammonium chloride. orgsyn.org The resulting amine, Ethyl 3-amino-4-hydroxybenzoate, possesses a nucleophilic amino group that can undergo diazotization, acylation, and alkylation, further expanding its synthetic utility.

Precursor for Pharmaceutical Intermediates

The structure of this compound is embedded in various molecules of pharmaceutical interest. Its primary role is as a precursor to 3-amino-4-hydroxybenzoic acid and its esters, which are key intermediates in medicinal chemistry. google.com

The reduction of this compound yields Ethyl 3-amino-4-hydroxybenzoate. sigmaaldrich.com This product and its isomers are valuable building blocks. For instance, the parent acid, 4-hydroxy-3-nitrobenzoic acid, can be reduced to 3-amino-4-hydroxybenzoic acid, a crucial monomer for the synthesis of high-performance AB polybenzoxazoles, which are polymers known for their exceptional thermal stability. google.com

The related compound, ethyl 4-nitrobenzoate, serves as a semi-product in the chemical-pharmaceutical industry for producing local anesthetics like novocaine (procaine) and benzocaine, following the reduction of its nitro group. scirp.orgorgsyn.org By analogy, this compound provides a pathway to substituted aminobenzoate structures that are scaffolds for various therapeutic agents.

| Precursor Compound | Transformation | Intermediate | Potential Application Area |

| This compound | Nitro Group Reduction | Ethyl 3-amino-4-hydroxybenzoate | Synthesis of complex pharmaceutical molecules |

| 4-hydroxy-3-nitrobenzoic acid | Nitro Group Reduction | 3-amino-4-hydroxybenzoic acid | Monomer for specialty polymers (Polybenzoxazoles) google.com |

Synthetic Scaffold for Agrochemicals

The 4-hydroxy-3-nitrobenzoic acid framework is a recognized intermediate in the production of agrochemicals, particularly pesticides. google.com The reactivity of the functional groups allows for the incorporation of this scaffold into more complex structures with desired biological activities. For example, the core structure can be used to synthesize complex thiazole (B1198619) derivatives, a class of compounds known to exhibit a range of biological activities. A patent describes a process for preparing ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, demonstrating the utility of the nitrated hydroxyphenyl moiety in building heterocyclic systems relevant to the agrochemical industry. google.com The synthesis of such derivatives highlights how this compound can serve as a starting point for creating novel compounds with potential applications as herbicides, fungicides, or insecticides.

Application in Dye and Pigment Synthesis

The molecular structure of this compound contains the essential features of a dye precursor. The nitro group (—NO₂) acts as a chromophore (a color-bearing group), while the hydroxyl group (—OH) functions as an auxochrome (a group that modifies the color and enhances affinity to a substrate). The parent compound, 4-hydroxy-3-nitrobenzoic acid, is explicitly mentioned as a valuable intermediate for the production of dyes. google.com

A common route in dye synthesis involves the reduction of the nitro group to an amino group (—NH₂). The resulting amine, Ethyl 3-amino-4-hydroxybenzoate, can then be subjected to diazotization (reaction with nitrous acid) to form a diazonium salt. This highly reactive intermediate can then be coupled with various aromatic compounds (coupling components) to produce a vast range of azo dyes, which constitute the largest class of synthetic colorants. Furthermore, related structures like 3-nitro-4-hydroxyethylaminophenol serve as intermediates for high-end phenolic hair dyes, underscoring the importance of the 4-hydroxy-3-nitrophenyl scaffold in the colorant industry. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and its packing within the crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful analytical technique that allows for the unambiguous determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct an electron density map and, from that, a detailed model of the molecular and crystal structure.

The analysis of a structurally similar compound, Ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate, reveals key bond angle and torsion angle features that are likely to be present in Ethyl 4-hydroxy-3-nitrobenzoate. In the Schiff base, the geometry around the benzene (B151609) rings is, as expected, largely planar. The bond angles within the aromatic rings are anticipated to be close to the ideal 120° for sp² hybridized carbon atoms, with minor deviations due to the electronic effects of the substituents.

Table 1: Expected Bond and Torsion Angles in this compound based on Analogous Structures

| Parameter | Expected Value/Range |

| C-C-C (in benzene ring) | ~120° |

| O-N-O (in nitro group) | ~125° |

| C-C-O (ester) | ~110-115° |

| C-O-C (ester) | ~115-120° |

| Dihedral Angle (Benzene Ring - Nitro Group) | Small, likely < 10° |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

The degree of planarity of the this compound molecule is influenced by the electronic interplay between the hydroxyl, nitro, and ethyl carboxylate substituents. The benzene ring itself provides a rigid, planar core. However, the substituents can rotate around their single bonds to the ring.

In the case of the Schiff base analog, the dihedral angle between the two benzene rings is 31.90(12)°, indicating a significant deviation from co-planarity. researchgate.net For this compound, the key conformational flexibility lies in the orientation of the ethyl ester group relative to the benzene ring. While resonance with the aromatic ring would favor a more planar arrangement, steric interactions may lead to a twisted conformation. The presence of an intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the nitro group would enforce a more planar conformation for that portion of the molecule, forming a stable six-membered ring motif.

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively determine the stability and physical properties of the crystal.

Hydrogen bonds are among the strongest and most directional intermolecular forces. In the crystal structure of this compound, several types of hydrogen bonds are expected to play a crucial role.

O–H···O Hydrogen Bonds: The phenolic hydroxyl group is a potent hydrogen bond donor. It is highly likely to form strong hydrogen bonds with either the oxygen atoms of the nitro group or the carbonyl oxygen of the ester group on neighboring molecules. In the crystal structure of the related Schiff base, molecules are linked by pairs of O–H···O hydrogen bonds, forming inversion dimers. researchgate.net A similar dimeric motif is plausible for this compound.

Intramolecular O–H···O Hydrogen Bond: As mentioned earlier, an intramolecular hydrogen bond between the hydroxyl group at position 4 and an oxygen of the nitro group at position 3 is highly probable. This would create a stable S(6) ring motif, a common feature in ortho-substituted phenols. This intramolecular interaction would significantly influence the molecule's conformation and its ability to form intermolecular hydrogen bonds.

Table 2: Plausible Hydrogen Bonding Interactions in the Crystal Structure of this compound

| Donor-H···Acceptor | Type | Expected Role in Crystal Packing |

| O-H···O (nitro/ester) | Intermolecular | Formation of dimers or chains |

| C-H (aromatic)···O (nitro/ester) | Intermolecular | Linking of primary structural motifs |

| O-H···O (nitro) | Intramolecular | Planarization of the molecule, formation of an S(6) ring |

Note: This table represents potential interactions based on the functional groups present and data from analogous structures.

In addition to hydrogen bonding, π-stacking interactions between the electron-rich aromatic rings are anticipated to play a role in the crystal lattice stability of this compound. These interactions arise from the attractive forces between the π-electron clouds of adjacent benzene rings. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, ester) groups on the benzene ring can lead to offset or slipped-stack arrangements to optimize electrostatic interactions. While no specific data on π-stacking for the title compound was found, in related nitro-substituted aromatic structures, these interactions are often observed to contribute to the formation of stacked columnar or herringbone packing motifs, further stabilizing the three-dimensional crystal structure.

Graph Set Analysis for Hydrogen Bond Motifs (e.g., R₂²(8))

Hydrogen bonding plays a critical role in defining the supramolecular architecture of crystalline solids. Graph-set analysis is a powerful method based on graph theory used to systematically describe and categorize the patterns of hydrogen bonds in a crystal lattice. nih.govbgu.ac.il This method identifies motifs by considering molecules as nodes and hydrogen bonds as the lines connecting them.

In the solid state, molecules of this compound are expected to form distinct hydrogen-bonding patterns. The presence of both a hydroxyl group (a hydrogen-bond donor) and carbonyl and nitro groups (hydrogen-bond acceptors) allows for the formation of robust intermolecular connections. A common and stable motif found in molecules with similar functionalities is the centrosymmetric dimer, which can be described by the R₂²(8) graph-set notation. researchgate.net This notation indicates a ring (R) motif formed by two hydrogen-bond donors and two acceptors, enclosing a total of 8 atoms. In the case of this compound, this would likely involve the hydroxyl group of one molecule hydrogen bonding to the carbonyl oxygen of a second, symmetrically-related molecule.

While specific crystallographic studies detailing the graph-set analysis of this compound are not extensively available in the surveyed literature, the principles of graph-set theory provide a framework for predicting its supramolecular assembly. researchgate.netnih.gov The formation of such dimers and other potential motifs, like chains or sheets, significantly influences the compound's physical properties, including its melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

The ¹H and ¹³C NMR spectra exhibit characteristic signals corresponding to the ethyl group, the aromatic ring protons, and the carbons within the molecule. While a fully assigned spectrum for this compound is not uniformly presented across all databases, data from analogous compounds and general principles allow for reliable assignments. For instance, the spectrum of the related compound ethyl 4-hydroxybenzoate (B8730719) shows distinct signals for the ethyl group and the aromatic protons. chegg.com Similarly, data for methyl 3-hydroxy-4-nitrobenzoate provides insight into the shifts influenced by the nitro and hydroxyl groups on the benzene ring. nih.gov

The expected chemical shifts for this compound are summarized in the tables below.

¹H NMR Chemical Shift Assignments

| Protons | Multiplicity | Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (Ethyl) | Triplet | ~1.3-1.4 |

| CH₂ (Ethyl) | Quartet | ~4.3-4.4 |

| Ar-H (ortho to OH) | Doublet | ~7.2-7.3 |

| Ar-H (ortho to COOR) | Doublet of Doublets | ~8.1-8.2 |

| Ar-H (ortho to NO₂) | Doublet | ~8.6-8.7 |

¹³C NMR Chemical Shift Assignments

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Ethyl) | ~14 |

| CH₂ (Ethyl) | ~62 |

| Aromatic C-H | ~118-132 |

| Aromatic C-COOR | ~125 |

| Aromatic C-OH | ~155 |

| Aromatic C-NO₂ | ~138 |

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

The choice of solvent can significantly influence NMR chemical shifts, particularly for protons involved in hydrogen bonding, such as the hydroxyl (O-H) proton. In aprotic solvents like chloroform-d (B32938) (CDCl₃), the O-H proton signal is typically sharper and appears at a lower field compared to its position in protic or hydrogen-bond accepting solvents like DMSO-d₆. In DMSO-d₆, the solvent molecules actively hydrogen-bond with the solute's O-H group, leading to a downfield shift and often broader signal. Aromatic proton shifts can also experience minor changes due to solvent-solute interactions that alter the electronic environment of the benzene ring. Discrepancies in reported carbonyl carbon shifts in similar esters (ranging from 165–172 ppm) can often be attributed to such solvent effects.

This compound can exhibit conformational flexibility, primarily due to the rotation around the C-O single bonds of the ester group and the C-N bond of the nitro group. NMR spectroscopy, particularly variable-temperature studies, can be used to investigate the energy barriers for these rotations. The nitro group in similar compounds has been observed to be slightly twisted out of the plane of the benzene ring. nih.gov

While significant tautomerism (e.g., keto-enol) is not expected to be a dominant feature for this molecule under normal conditions, intramolecular hydrogen bonding between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group could occur. This interaction would stabilize a particular conformation and influence the chemical shifts of the involved proton and adjacent carbons. Such an intramolecular bond would create a six-membered ring, often referred to as an S(6) motif in graph-set terminology, which can be detected through specific NMR correlations and chemical shift analysis. nih.gov

Vibrational Spectroscopy: FT-IR Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov The NIST Gas-Phase Infrared Database provides a reference spectrum for this compound. nist.gov The primary vibrational modes are detailed below.

Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching | ~3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | ~3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | ~2850-3000 | Medium |

| C=O (Ester) | Stretching | ~1720-1740 | Strong |

| NO₂ (Nitro) | Asymmetric Stretching | ~1520-1560 | Strong |

| C=C (Aromatic) | Stretching | ~1450-1600 | Medium-Weak |

| NO₂ (Nitro) | Symmetric Stretching | ~1335-1355 | Strong |

The broadness of the O-H stretching band is indicative of hydrogen bonding. pressbooks.pub The strong absorption for the ester carbonyl (C=O) is a prominent feature in the spectrum. libretexts.org The two distinct, strong bands for the nitro group (asymmetric and symmetric stretching) are definitive identifiers for this functionality. researchgate.net Cross-referencing these key absorptions provides unambiguous confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound. For this compound, both high-resolution and soft ionization techniques have been pivotal in confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of a compound's molecular formula. The molecular formula of this compound is C₉H₉NO₅. uni.lu The theoretical monoisotopic mass of the neutral molecule is 211.04807 Da. uni.lu

Experimental analysis using HRMS with electrospray ionization (ESI) in positive mode detects the protonated molecule, [M+H]⁺. A study reported the experimental mass-to-charge ratio (m/z) for this ion, which was in excellent agreement with the calculated value, thus confirming the molecular formula. rsc.org

Table 1: HRMS Data for the Protonated Ion of this compound

| Adduct | Molecular Formula | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₁₀NO₅⁺ | 212.0553 | 212.0554 | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Support

Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion and its adducts. This method is crucial for confirming the molecular weight of thermally sensitive molecules like this compound. In positive ion mode, the most commonly observed species is the protonated molecule ([M+H]⁺), as confirmed by HRMS analysis. rsc.org

Theoretical predictions suggest that other adducts, such as those formed with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), could also be detected depending on the solvent system and additives used during the analysis. uni.lu In negative ion mode, the deprotonated molecule ([M-H]⁻) would be the primary species expected. uni.lu The observation of these characteristic adducts in an ESI-MS spectrum provides strong supporting evidence for the compound's molecular weight of 211.17 g/mol . uni.lursc.org

Table 2: Predicted ESI-MS Adducts of this compound

| Adduct | Ion Type | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Positive | 212.05535 |

| [M+Na]⁺ | Positive | 234.03729 |

| [M+NH₄]⁺ | Positive | 229.08189 |

| [M-H]⁻ | Negative | 210.04079 |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Vis and Photoluminescence spectroscopy are used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light associated with electronic transitions, while PL spectroscopy measures the light emitted by a molecule after it absorbs light.

Electronic Absorption Spectrum Analysis

The electronic absorption spectrum of a molecule is dictated by its chromophores—the parts of the molecule that absorb light. This compound possesses a substituted benzene ring, which includes a nitro group (-NO₂) and a carboxylate ester group (-COOEt). These groups, conjugated with the aromatic ring, act as powerful chromophores. Consequently, the molecule is expected to exhibit strong absorption bands in the ultraviolet region of the electromagnetic spectrum. However, specific experimental data detailing the absorption maxima (λmax) for this compound in various solvents are not extensively reported in the surveyed scientific literature.

Photoluminescence Emission Studies

Photoluminescence (PL) is the emission of light from a substance that has absorbed electromagnetic radiation. This phenomenon, which includes fluorescence and phosphorescence, is characteristic of molecules with suitable electronic structures. For this compound, there are no available reports of photoluminescence emission studies in the reviewed literature. It is noteworthy that many nitroaromatic compounds are known to be non-fluorescent or only weakly fluorescent, as the nitro group often provides an efficient pathway for non-radiative de-excitation, which quenches potential emission.

Solvent-Dependent HOMO-LUMO Energy Gap Investigations

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to a molecule's electronic transitions and reactivity. This energy gap can be influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. Such investigations, often carried out using a combination of UV-Vis spectroscopy in different solvents and supported by computational methods like Density Functional Theory (DFT), provide insight into the molecule's electronic structure. For this compound, specific experimental or computational studies focusing on solvent-dependent HOMO-LUMO energy gap investigations have not been reported in the available literature.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis of this compound would be expected to reveal a multi-stage decomposition process characteristic of nitroaromatic compounds. The initial weight loss would likely correspond to the loss of the ethyl group from the ester moiety, followed by the decarboxylation and subsequent decomposition of the nitro-substituted benzene ring at higher temperatures. For related nitrobenzoate compounds, decomposition temperatures have been noted to be above 250°C, suggesting significant thermal stability. The presence of strong intermolecular hydrogen bonds may contribute to this stability. A hypothetical TGA curve would illustrate the percentage of weight loss as a function of increasing temperature, with distinct steps indicating the different stages of decomposition.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragment |

|---|---|---|

| 250-300 | ~21.3% | Ethoxy group (-OCH2CH3) |

| 300-400 | ~20.8% | Carboxyl group (-COO) |

Note: This table is hypothetical and based on the expected decomposition of the molecule. Actual experimental data is required for confirmation.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) would provide insights into the thermal transitions of this compound, such as melting and decomposition. A typical DSC thermogram would exhibit an endothermic peak corresponding to the melting point of the compound. For comparison, the non-nitrated analog, ethyl 4-hydroxybenzoate, has a reported melting point of 123°C. The introduction of the nitro group and the potential for intermolecular hydrogen bonding would likely influence the melting point of this compound.

Following the melting, an exothermic region would be anticipated in the DSC/DTA curve, indicating the onset and progression of thermal decomposition. The energy released during this decomposition is a measure of the compound's thermal hazard potential. For other nitroaromatic compounds, sharp exothermic peaks are common, signifying rapid decomposition once a critical temperature is reached.

Anticipated DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting (Endotherm) | Data not available | Data not available | Data not available |

Note: This table is a template for expected data. Specific values can only be populated through experimental analysis.

Without direct experimental data, a definitive characterization of the thermal properties of this compound remains speculative. The information presented is based on the established thermal behavior of analogous chemical structures.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely employed for its balance of accuracy and computational efficiency in predicting various molecular properties. nih.gov Calculations are often performed using specific functionals, like B3LYP, paired with a basis set such as 6-311++G(d,p), to model the molecule's behavior. researchgate.netscirp.orgresearchgate.net

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For derivatives of benzoic acid, DFT calculations are used to predict key structural parameters, including bond lengths and the angles between bonds. nih.govresearchgate.net In a related compound, 4-methyl-3-nitrobenzoic acid, DFT calculations revealed a non-planar orientation of the carboxylic acid group relative to the benzene (B151609) ring, a structural feature that can influence the molecule's crystal packing and interactions. researchgate.net The optimization process for Ethyl 4-hydroxy-3-nitrobenzoate would similarly calculate the spatial coordinates of each atom to find the equilibrium geometry, providing a detailed prediction of its molecular shape.

Table 1: Predicted Geometrical Parameters for Benzoic Acid Derivatives from DFT Calculations Note: This table presents representative data for similar structures as a direct optimized geometry for this compound is not available in the provided sources. The data is based on findings for 4-methyl-3-nitrobenzoic acid. researchgate.net

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G) |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C-N (nitro) | ~1.47 Å | |

| N-O (nitro) | ~1.23 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-O (hydroxyl) | ~118° | |

| C-C-N (nitro) | ~120° | |

| O-N-O (nitro) | ~124° | |

| O=C-O (ester) | ~125° |

Vibrational Mode Analysis and Spectroscopic Property Prediction

Vibrational analysis computationally predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. scirp.org By calculating these frequencies, specific vibrational modes, such as stretching, bending, and wagging of functional groups, can be assigned to the experimental spectral data. rasayanjournal.co.in This comparison between theoretical and experimental spectra helps to confirm the molecular structure and understand the dynamics of its bonds. researchgate.net

For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, the asymmetric and symmetric stretches of the NO₂ group, the C=O stretch of the ester, and various C-H and C-C vibrations within the aromatic ring. rasayanjournal.co.innist.gov The National Institute of Standards and Technology (NIST) has compiled reference IR spectra for this compound in the gas phase. nist.gov

Table 2: Representative Vibrational Frequencies for Functional Groups in Substituted Nitrobenzoates Note: This table is based on data from related compounds like 4-methyl-3-nitrobenzoic acid and 4-hydroxy-3-methylbenzoic acid. The values are approximate ranges. scirp.orgrasayanjournal.co.in

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretching | 3200 - 3550 |

| O-H In-plane Bending | 1260 - 1440 | |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Symmetric Stretching | 1300 - 1370 | |

| Ester (-COOEt) | C=O Stretching | 1690 - 1720 |

| C-O Stretching | 1250 - 1300 | |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| C=C Stretching | 1450 - 1600 |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.com

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons (nucleophilicity). Higher energy means stronger donation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons (electrophilicity). Lower energy means stronger acceptance. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | A small gap suggests high chemical reactivity and low kinetic stability. researchgate.net |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is a valuable tool for predicting how molecules will interact with each other, identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.orgwalisongo.ac.id The map is color-coded: red indicates regions of high electron density and negative electrostatic potential (prone to attack by electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (prone to attack by nucleophiles). researchgate.netresearchgate.net Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the nitro, hydroxyl, and carbonyl groups, highlighting these as sites for electrophilic interaction. researcher.life Conversely, positive potential (blue) would be expected around the hydroxyl hydrogen and parts of the aromatic ring, indicating sites susceptible to nucleophilic attack. researcher.life

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are attractive or repulsive forces between molecules that are weaker than covalent bonds but are fundamental to molecular recognition, crystal engineering, and biological processes. numberanalytics.comresearchgate.net These interactions include hydrogen bonds and π-stacking. numberanalytics.commdpi.com

Quantitative Description of Hydrogen Bonds and Pi-Stacking

In the solid state, the arrangement of molecules is governed by a network of non-covalent interactions. A detailed study of the closely related compound, Mthis compound, reveals an extensive network of these forces. researchgate.netmdpi.com The crystal structure is stabilized by twelve distinct hydrogen bonding interactions and two π-stacking interactions, which link the molecules into stacked sheets. researchgate.netmdpi.com

Hydrogen bonds form between the hydroxyl group, the nitro group, and the ester carbonyl group of adjacent molecules. mdpi.com Additionally, π-stacking interactions occur between the aromatic rings of neighboring molecules in a head-to-tail fashion, with centroid-to-centroid distances measured at 3.713 Å and 3.632 Å for the two unique molecules in the asymmetric unit. mdpi.com These interactions are crucial in determining the final crystal lattice of the compound.

Table 4: Non-Covalent Interaction Data in the Crystal Structure of Mthis compound mdpi.com

| Interaction Type | Description | Geometric Parameter | Value |

| Hydrogen Bond | O-H···O (Hydroxyl to Carbonyl) | Distance | ~2.7 - 2.9 Å |

| Hydrogen Bond | C-H···O (Aromatic C-H to Nitro) | Distance | ~3.2 - 3.4 Å |

| π-Stacking | Benzene Ring to Benzene Ring | Centroid-to-Centroid Distance | 3.632 Å |

| π-Stacking | Benzene Ring to Benzene Ring | Centroid-to-Centroid Distance | 3.713 Å |

Reactivity and Stability Predictions

The nitro group (-NO₂) is a quintessential electron-withdrawing group, and its presence on the aromatic ring of this compound has a dominant influence on the molecule's reactivity. vaia.comyoutube.com This electron withdrawal occurs through two primary mechanisms: the inductive effect and the resonance effect. libretexts.org

Inductive Effect: Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, electron density is pulled away from the benzene ring through the sigma (σ) bond. libretexts.org This effect leads to a general deactivation of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. vaia.com

Resonance Effect: The nitro group can also withdraw electrons from the aromatic ring's pi (π) system. libretexts.org The π electrons from the ring can be delocalized onto the nitro group, which results in a positive charge being distributed across the ring, particularly at the ortho and para positions relative to the nitro group. youtube.com This resonance delocalization further deactivates the ring towards electrophiles.

The combination of these effects makes the aromatic ring of this compound electron-deficient. youtube.com Consequently, the molecule is less reactive towards electrophiles. vaia.com The positions ortho and para to the strongly deactivating nitro group are significantly deactivated, while the meta position is least deactivated. The presence of the activating hydroxyl (-OH) group at position 4 and the deactivating carboxylate group at position 1 further complicates the reactivity profile, which can be precisely modeled using computational methods. unam.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comijirset.com While specific QSAR models for this compound are not extensively documented, the principles of QSAR are widely applied to nitroaromatic compounds to predict their biological activities, such as toxicity and antimicrobial effects. mdpi.comnih.gov

QSAR models are developed to predict the biological activities of new or untested compounds, including nitroaromatics. nih.gov These models are built using a "training set" of molecules with known activities. ijirset.com For nitroaromatic compounds, QSAR studies have been successfully used to predict various biological endpoints, including:

Mutagenicity: Many nitroaromatic compounds are known to be mutagenic. QSAR models have been developed to predict the mutagenic potential of these compounds against strains like Salmonella typhimurium. nih.govnih.gov These models can help in the early-stage hazard assessment of compounds like this compound.

Antibacterial Activity: The antibacterial properties of structurally diverse nitroaromatics have been the subject of QSAR studies. researchgate.netlmaleidykla.lt These models can predict the minimum inhibitory concentrations (MICs) against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. researchgate.netimrpress.com

Anticancer and Antimalarial Activity: QSAR has also been employed to understand and predict the anticancer and antimalarial activities of certain nitro-containing heterocyclic compounds. ui.ac.idui.ac.idnih.gov

The predictive power of these models relies on the selection of appropriate molecular descriptors and statistical methods, such as multiple linear regression (MLR) and machine learning algorithms. nih.govnih.gov

The development of robust QSAR models depends on the identification of molecular descriptors that are highly correlated with the biological activity of interest. mdpi.com For nitroaromatic compounds, a variety of descriptors have been found to be significant:

Electronic Descriptors: These descriptors are related to the electronic structure of the molecule.

Energies of Frontier Molecular Orbitals (EHOMO and ELUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. ELUMO, in particular, often correlates with the mutagenicity and toxicity of nitroaromatics, as it relates to the molecule's ability to accept an electron, a key step in their mechanism of toxicity. mdpi.com

LUMO-HOMO Energy Gap: This descriptor is an indicator of the chemical hardness and reactivity of a molecule. researchgate.net

Dipole Moment (μ): The dipole moment can influence a compound's solubility and its ability to interact with biological targets. ui.ac.id

Atomic Net Charges (q): The charges on specific atoms can be important for electrostatic interactions with receptors. ui.ac.id

Topological and Geometrical Descriptors: These descriptors describe the size, shape, and connectivity of the molecule.

Molecular Weight and van der Waals Volume: These can be related to the steric fit of a molecule in a receptor binding site. researchgate.net

Polar Surface Area (PSA): This descriptor is often used to predict the transport properties of a molecule, such as its ability to cross cell membranes. researchgate.net

Number of Hydrogen Bond Acceptors/Donors: These are important for specific interactions with biological macromolecules. researchgate.net

Hydrophobicity Descriptors:

Log P (Octanol/Water Partition Coefficient): This descriptor measures the lipophilicity of a compound, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comui.ac.id

The following table summarizes some of the key molecular descriptors used in QSAR studies of nitroaromatic compounds and their relevance.

| Descriptor Category | Specific Descriptor | Relevance to Biological Activity |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to electron affinity and potential for bioreduction, a key step in the toxicity of many nitroaromatics. mdpi.com |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the electron-donating ability of the molecule. mdpi.com | |

| LUMO-HOMO Energy Gap | Indicator of chemical reactivity and stability. researchgate.net | |

| Dipole Moment (μ) | Influences solubility and interactions with polar biological targets. ui.ac.id | |

| Topological | Polar Surface Area (PSA) | Predicts membrane permeability and transport properties. researchgate.net |

| Molecular Weight | Influences steric interactions with binding sites. researchgate.net | |

| Hydrophobicity | Log P | Measures lipophilicity, affecting ADME properties. mdpi.comui.ac.id |

Biological Activities and Mechanistic Investigations

Antioxidant Activity and Oxidative Stress Modulation

There is currently no specific scientific data available from the conducted searches detailing the antioxidant activities of Ethyl 4-hydroxy-3-nitrobenzoate.

No research findings were identified that investigate the effect of this compound on glutathione (B108866) levels.

Specific studies on the modulation of antioxidant enzymes such as superoxide (B77818) dismutase or glutathione peroxidase by this compound are not present in the available literature.

The mechanisms by which this compound may scavenge free radicals have not been elucidated in published research.

Cytoprotective Effects

There is a lack of specific research on the cytoprotective effects of this compound.

No studies were found that specifically examine the role of this compound in protecting cells from damage induced by hypoxia.

Information regarding the impact of this compound on cell viability and protein oxidation is not available in the current body of scientific literature.

Antimicrobial Activity

The antimicrobial properties of this compound and related compounds have been a subject of scientific inquiry, particularly concerning their potential to combat drug-resistant bacterial strains.

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication and are validated targets for antibacterial drugs. Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising class of antibacterial agents that target these enzymes. While direct studies on this compound are limited, its structural features are similar to some known antibacterial agents, suggesting a potential, though unconfirmed, mechanism of action involving the inhibition of bacterial topoisomerases. These NBTIs work by inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV. nih.gov

Acinetobacter baumannii and Pseudomonas aeruginosa are significant opportunistic pathogens known for causing nosocomial infections and exhibiting multidrug resistance. Research into compounds that can effectively inhibit these bacteria is crucial. While specific minimum inhibitory concentration (MIC) data for this compound against these strains is not extensively documented in publicly available literature, related compounds have been investigated. For instance, 3-hydroxybenzoic acid, a structurally related compound, has been shown to disrupt biofilm formation in clinical isolates of A. baumannii. nih.gov Studies on other novel compounds have demonstrated varying levels of activity against these resistant pathogens, highlighting the ongoing search for effective treatments.

Table 1: Antibacterial Activity of a Related Compound Against Acinetobacter baumannii

| Compound | Bacterial Strain | Effect | Concentration |

|---|---|---|---|

| 3-Hydroxybenzoic acid | A. baumannii LSAB-04 | 61.22% reduction in biofilm formation | 0.078 mg/mL |

Source: European Journal of Clinical Microbiology & Infectious Diseases, 2025. nih.gov

Anti-inflammatory Potential

The anti-inflammatory effects of various phenolic compounds are an active area of research, with investigations into their ability to modulate inflammatory pathways.

The inflammatory response is mediated by a variety of signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Certain natural compounds have been shown to exert anti-inflammatory effects by reducing the levels of these cytokines. For example, compounds such as andrographolide (B1667393) have demonstrated a dose-dependent reduction in the levels of pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6. nih.gov This is often achieved by suppressing key signaling pathways like NF-κB and MAPK. nih.govnih.gov While the direct effect of this compound on pro-inflammatory cytokine production has not been specifically detailed, the study of related phenolic structures provides a basis for potential investigation into its anti-inflammatory activities.

Pharmacological Mechanism of Action Studies

Understanding the specific molecular interactions of a compound is key to elucidating its pharmacological effects.